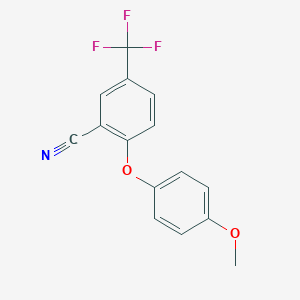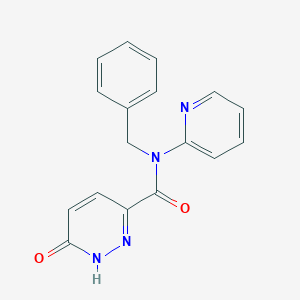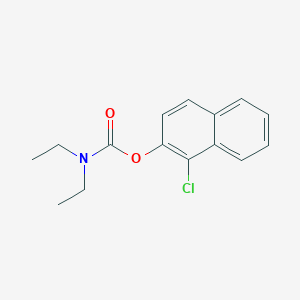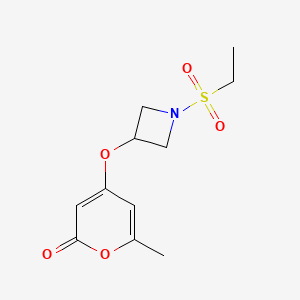![molecular formula C19H15ClN4O2S B2784501 3-[(2-chlorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1243075-24-2](/img/structure/B2784501.png)
3-[(2-chlorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-chlorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a useful research compound. Its molecular formula is C19H15ClN4O2S and its molecular weight is 398.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Reactivity and Synthesis Applications Research on related triazolo and pyrazine derivatives highlights their significant potential in synthetic chemistry, particularly in the formation of new heterocyclic compounds. For instance, compounds like [1,2,3]triazolo[1,5-a]quinolinium and [1,2,3]triazolo[1,5-a]pyrazinium salts have been shown to undergo valence bond isomerization to form ring-opened intermediates. These intermediates can participate in various reactions such as electrophilic substitution, pseudoelectrocyclization, and nucleophilic addition, leading to the synthesis of new heterocycles (Béres et al., 1999).
Pharmacological Potential Compounds containing 1,2,4-triazole and pyrazole moieties, similar to the core structure of 3-[(2-chlorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one, have been identified for their significant pharmacological potential. The structural combination of these heterocycles in one molecule increases the likelihood of interaction with various biological targets, offering a promising approach for the development of new therapeutic agents (Fedotov et al., 2022).
Antimicrobial Activities Research on triazole derivatives, including those with 1,2,4-triazole rings, has demonstrated their effectiveness as antimicrobial agents. For example, novel 1,2,4-triazole derivatives have been synthesized and found to possess good or moderate activities against various microorganisms, highlighting the potential of such compounds in developing new antimicrobial treatments (Bektaş et al., 2010).
Anticonvulsant Activity Studies have shown that compounds with a 1,2,4-triazolo[4,3-a]pyrazine structure, similar to the one , can exhibit potent anticonvulsant activity. This suggests potential applications in the treatment of seizure disorders, further underscoring the therapeutic significance of such chemical structures (Kelley et al., 1995).
Antifungal and Antibacterial Properties New 1,2,4-triazole[3,4-b][1,3,4]thiadiazoles bearing a pyrazole moiety, structurally related to the compound , have been synthesized and shown to be potent antimicrobial agents. This suggests that similar compounds could be explored for their antimicrobial properties, contributing to the development of new antifungal and antibacterial agents (Sanjeeva Reddy et al., 2010).
Eigenschaften
IUPAC Name |
3-[(2-chlorophenyl)methylsulfanyl]-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O2S/c1-26-15-7-4-6-14(11-15)23-9-10-24-17(18(23)25)21-22-19(24)27-12-13-5-2-3-8-16(13)20/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIGOCZRIGZZLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=CN3C(=NN=C3SCC4=CC=CC=C4Cl)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3S)-5-Bromo-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanamine;hydrochloride](/img/structure/B2784419.png)


![1-{(E)-[(6-tert-butyl-7-oxo[1,2,4]triazolo[4,3-b][1,2,4]triazin-8(7H)-yl)imino]methyl}naphthalen-2-yl 2-methylbenzoate](/img/structure/B2784422.png)

![3'-Acetyl[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B2784427.png)
![N-(1-cyanocyclopentyl)-2-[(2,3-dihydro-1H-inden-1-yl)(3-hydroxypropyl)amino]acetamide](/img/structure/B2784428.png)
![2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-N-propan-2-ylacetamide](/img/structure/B2784429.png)



![1-[4-[(2-Methyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2784438.png)

![Methyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}acetate](/img/structure/B2784441.png)